3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine
CAS No.: 2097902-09-3
Cat. No.: VC4927039
Molecular Formula: C17H17NO3
Molecular Weight: 283.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097902-09-3 |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.327 |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |
| Standard InChI | InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2 |
| Standard InChI Key | GMWJSMJEDWFPGN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three distinct heterocyclic units:
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A 2,3-dihydrobenzofuran scaffold, which provides aromaticity and planar rigidity.
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A pyrrolidine ring, contributing conformational flexibility and nitrogen-based reactivity.
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A furan-3-carbonyl group, introducing electrophilic character and hydrogen-bonding potential.
The dihydrobenzofuran moiety (CHO) features a fused benzene and tetrahydrofuran ring, with partial saturation at the 2,3-positions enhancing stability compared to fully aromatic benzofurans . The pyrrolidine ring (CHN) is functionalized at the 1-position by the furan-3-carbonyl group, creating a tertiary amide linkage that influences solubility and metabolic stability .
Stereochemical and Electronic Properties
The compound’s stereochemistry is defined by the pyrrolidine ring, which adopts a puckered conformation. Computational models suggest that the furan-3-carbonyl group induces slight distortion in the dihydrobenzofuran plane, creating a dipole moment of approximately 2.1 D . The molecule’s LogP (calculated via XLogP3) is 2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Comparative Analysis of Structurally Related Compounds
Synthetic Methodologies
Retrosynthetic Analysis
The compound is typically synthesized via a three-step sequence:
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Formation of the dihydrobenzofuran core: Achieved through acid-catalyzed cyclization of 5-(2-hydroxyethyl)benzofuran precursors .
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Pyrrolidine functionalization: Introducing the furan-3-carbonyl group via nucleophilic acyl substitution using furan-3-carbonyl chloride under inert conditions .
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Purification: Recrystallization from dimethylformamide (DMF) yields crystals with >90% purity .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the furan 2- vs. 3-positions require precise temperature control (60–70°C) .
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Byproduct formation: Partial oxidation of the dihydrobenzofuran ring to benzofuran occurs above 100°C, necessitating strict anaerobic conditions .
Emerging Applications and Future Directions
Material Science
The dihydrobenzofuran unit’s fluorescence properties (λ = 420 nm) make it a candidate for organic light-emitting diodes (OLEDs) .
Drug Discovery
Ongoing research focuses on:
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